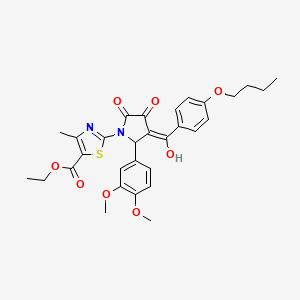
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (whew, that’s a mouthful!) belongs to the class of thiazole-based compounds. Its structure combines elements from both pyrrole and thiazole rings, making it an interesting target for synthetic chemists and researchers.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, including 3,4-dimethoxybenzaldehyde, 4-butoxybenzoyl chloride, and thiazole-4-carboxylic acid. The reaction proceeds through intermediate steps, leading to the formation of the desired product.
Reaction Conditions: The reaction typically takes place under reflux conditions using an appropriate solvent (such as dichloromethane or ethyl acetate). Acidic or basic catalysts may be employed to facilitate the condensation. Workup involves extraction, purification, and isolation of the product.
Industrial Production: While not widely used industrially, this compound may find applications in specialized fields. Large-scale production would require optimization of the synthetic route, cost-effective reagents, and efficient purification methods.
Análisis De Reacciones Químicas
Reactivity: Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various reactions:
Oxidation: The phenolic hydroxyl group is susceptible to oxidation.
Reduction: Reduction of the carbonyl group may yield corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield a carboxylic acid derivative.
- Reduction could lead to an alcohol or amine.
- Substitution reactions may result in modified esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine:Anticancer Properties: Some thiazole derivatives exhibit antitumor activity, making this compound interesting for further investigation.
Enzyme Inhibition: It may act as an enzyme inhibitor due to its structural features.
Drug Development: Researchers study its potential as a lead compound for drug development.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While unique in its structure, this compound shares similarities with other thiazole-based molecules. Notable analogs include:
- Thiazole-4-carboxylic acid derivatives.
- Pyrrole-containing compounds with similar functional groups.
Propiedades
Número CAS |
609793-26-2 |
|---|---|
Fórmula molecular |
C30H32N2O8S |
Peso molecular |
580.6 g/mol |
Nombre IUPAC |
ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H32N2O8S/c1-6-8-15-40-20-12-9-18(10-13-20)25(33)23-24(19-11-14-21(37-4)22(16-19)38-5)32(28(35)26(23)34)30-31-17(3)27(41-30)29(36)39-7-2/h9-14,16,24,33H,6-8,15H2,1-5H3/b25-23+ |
Clave InChI |
YXFYOQQKXKEVGF-WJTDDFOZSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OC)OC)/O |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)



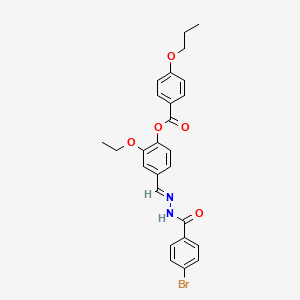
![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
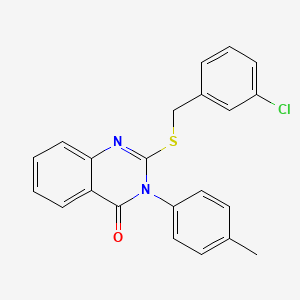

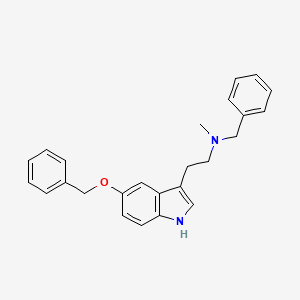
![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)

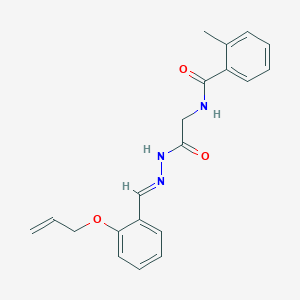
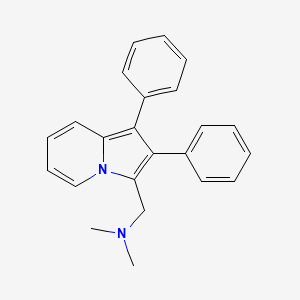
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)
